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An In-depth Examination of the Potent and Selective Cdc42 GTPase Inhibitor

This technical guide provides a comprehensive overview of the small molecule inhibitor ML143,

also known as CID-2950007. It is intended for researchers, scientists, and drug development

professionals investigating cellular signaling pathways, cytoskeletal dynamics, and cancer

biology. This document details the mechanism of action, quantitative biochemical and cellular

effects, and experimental protocols for the functional characterization of ML143.

Core Function and Mechanism of Action
ML143 is a potent, selective, and reversible non-competitive inhibitor of Cell division cycle 42

(Cdc42), a small GTPase belonging to the Rho family.[1][2][3][4] Cdc42 is a critical regulator of

numerous cellular processes, including the establishment of cell polarity, cytoskeletal

organization, cell migration, and cell cycle progression.[5] Like other small GTPases, Cdc42

functions as a molecular switch, cycling between an active GTP-bound state and an inactive

GDP-bound state. This cycling is tightly regulated by guanine nucleotide exchange factors

(GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs),

which enhance the intrinsic GTP hydrolysis activity of Cdc42.[6]

ML143 exerts its inhibitory effect through a non-competitive mechanism.[2][3] This means that

ML143 binds to an allosteric site on the Cdc42 protein, distinct from the GTP/GDP binding

pocket.[7][8] This binding event reduces the catalytic activity of the enzyme without preventing

the binding of its substrate (GTP).[7][8] The non-competitive nature of ML143's inhibition
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results in a decrease in the maximum rate of Cdc42-mediated signaling (Vmax) without

affecting the binding affinity of Cdc42 for GTP (Km).[9][10]

Quantitative Data Summary
The inhibitory potency and selectivity of ML143 have been characterized in various

biochemical and cell-based assays. The following tables summarize the key quantitative data.

Biochemical

Assays
Target IC50 / Ki Notes Reference

Bead-based GTP

Substrate Assay
Wild-type Cdc42

~200 nM (in the

presence of

Mg2+)

Potent inhibition

of GTP binding.
[2]

Bead-based GTP

Substrate Assay
Wild-type Cdc42

~2 µM (in the

presence of

EDTA)

Potency is

affected by the

presence of

divalent cations.

[2]

Selectivity

Screening

Rac1, Rab2,

Rab7, Ras
> 100 µM

Demonstrates

high selectivity

for Cdc42 over

other Rho and

Ras family

GTPases.

[2]
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Cell-Based

Assays
Cell Line Assay

EC50 /

Effective

Concentratio

n

Notes Reference

3T3 cells

G-LISA™

(Cdc42

Activation)

EGF-

stimulated
< 10 µM

Inhibition of

active GTP-

bound

Cdc42.

[4]

3T3 cells
Filopodia

Formation

Bradykinin-

stimulated
10 µM

Significant

reduction in

the number

and length of

filopodia.

[11]

HaCaT cells
Filopodia

Formation
-

10 µM (non-

toxic

concentration

)

Effective

inhibition of

filopodia

formation.

[4]

OVCA429

cells
Cytotoxicity -

Insensitive up

to 10 µM

Low

cytotoxicity

observed in

this ovarian

cancer cell

line.

[4]

SKOV3ip

cells
Cytotoxicity -

Some

cytotoxicity at

10 µM

Cell line-

dependent

cytotoxic

effects.

[4]

Signaling Pathway
Cdc42 is a central node in signaling pathways that control actin dynamics and cell polarity.

Upon activation by upstream signals from receptor tyrosine kinases (RTKs), G-protein coupled

receptors (GPCRs), or integrins, GEFs facilitate the loading of GTP onto Cdc42. Active, GTP-

bound Cdc42 then interacts with a variety of downstream effector proteins, such as p21-
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activated kinases (PAKs) and Wiskott-Aldrich syndrome protein (WASP), to initiate actin

polymerization and the formation of filopodia. ML143 intervenes in this pathway by binding

directly to Cdc42, preventing its effective interaction with downstream effectors, thereby

blocking the propagation of the signal.
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Preparation

Assay

Analysis

Couple GST-Cdc42
to Glutathione Beads

Deplete Nucleotides
(EDTA Treatment)

Incubate with ML143
or DMSO

Add BODIPY-FL-GTP

Incubate and Measure
Fluorescence

Calculate % Inhibition
and IC50

 

Culture and Treat Cells
with ML143

Stimulate with Agonist
(e.g., EGF)

Lyse Cells and
Clarify Lysate

Add Lysate to
Cdc42-GTP Binding Plate

Incubate, Wash, and Add
Primary & Secondary Antibodies

Add HRP Substrate and
Measure Absorbance (490 nm)

 

Seed Cells on
Coverslips

Treat with ML143
and Stimulate

Fix and Permeabilize
Cells

Stain with Phalloidin
and DAPI

Image with Fluorescence
Microscope

Quantify Filopodia
Number and Length

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering
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